molecular formula C17H18N2O3S2 B3456084 ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE

Cat. No.: B3456084
M. Wt: 362.5 g/mol
InChI Key: WGOVAVZJCRUUIB-UHFFFAOYSA-N
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Description

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with the molecular formula C18H18N2O3S2 It is known for its unique structure, which includes a thiophene ring, an ethyl group, and a benzoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl 3-thiophenecarboxylate with benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining reaction conditions and using appropriate solvents and catalysts, would apply to any scaled-up production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the benzoylamino group.

    Substitution: Substituted derivatives at the benzoylamino group.

Scientific Research Applications

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-(benzoylcarbamothioylamino)-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c1-3-12-10-13(16(21)22-4-2)15(24-12)19-17(23)18-14(20)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOVAVZJCRUUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE
Reactant of Route 2
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ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-5-ETHYL-3-THIOPHENECARBOXYLATE

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